molecular formula C8H15N3 B13603052 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-amine

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-amine

Cat. No.: B13603052
M. Wt: 153.22 g/mol
InChI Key: OQIJBXRRFAFPLW-UHFFFAOYSA-N
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Description

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1-methyl-1H-pyrazole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives with altered functional groups.

Scientific Research Applications

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Another pyrazole-containing compound with different functional groups.

    4-(2-(1H-pyrazol-1-yl)ethyl)piperidine: A compound with a pyrazole ring and additional functional groups.

Uniqueness

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-amine is unique due to its specific substitution pattern and the presence of both methyl and amine groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-methyl-1-(1-methylpyrazol-4-yl)propan-2-amine

InChI

InChI=1S/C8H15N3/c1-8(2,9)4-7-5-10-11(3)6-7/h5-6H,4,9H2,1-3H3

InChI Key

OQIJBXRRFAFPLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN(N=C1)C)N

Origin of Product

United States

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